

The Structural Biology and Crystallography of Chmfl-48: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural biology and crystallography of **Chmfl-48**, a potent dual inhibitor of ABL and c-KIT kinases. The following sections detail the quantitative biochemical and cellular data, the experimental protocols for structural determination, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Inhibitory Activity of Chmfl-48

Chmfl-48, also known as CHMFL-ABL/KIT-155, demonstrates potent inhibition of both ABL and c-KIT kinases. Its activity has been characterized through biochemical assays and cellular proliferation studies. The compound exhibits high selectivity, a crucial feature for minimizing off-target effects in drug development.

Table 1: Biochemical Inhibitory Activity of **Chmfl-48** (CHMFL-ABL/KIT-155)[1][2]



Target Kinase	IC50 (nM)
ABL	46
c-KIT	75
BLK	81
CSF1R	227
DDR1	116
DDR2	325
LCK	12
PDGFRβ	80

Table 2: Anti-proliferative Activity of a closely related compound, CHMFL-074[3]

Cell Line	Driven by	GI50 (nM)
K562	BCR-ABL	56
MEG-01	BCR-ABL	18
KU812	BCR-ABL	57

Mechanism of Action and Biological Effects

CHMFL-ABL/KIT-155 acts as a type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the kinase. This mode of inhibition is characterized by a distinct hinge-binding interaction, where a hydrogen bond is formed between the NH on the kinase backbone and the carbonyl oxygen of the inhibitor[1][2]. The biological consequences of this inhibition in cancer cell lines include:

- Blockage of BCR-ABL/c-KIT mediated signaling pathways.
- Arrest of cell cycle progression.
- Induction of apoptosis (programmed cell death).[1][2]



Structural Biology and Crystallography

The structural basis for the inhibitory activity of the Chmfl class of compounds has been elucidated through X-ray crystallography. The crystal structure of the ABL1 kinase domain in complex with a closely related inhibitor, CHMFL-074, has been determined to a resolution of 1.53 Å (PDB ID: 5HU9)[3]. This structure reveals the key interactions that contribute to the inhibitor's potency and selectivity.

Table 3: Crystallographic Data for ABL1 in Complex with CHMFL-074 (PDB ID: 5HU9)[3]

Parameter	Value
Resolution	1.53 Å
R-Value Work	0.186
R-Value Free	0.196
Space Group	P 21 21 21
Unit Cell Dimensions (a, b, c)	51.58, 86.83, 71.91 Å
Unit Cell Angles (α, β, γ)	90, 90, 90 °

Experimental Protocols

The following protocols are based on the methodologies reported for the structural determination of the ABL1 kinase domain in complex with CHMFL-074[3].

Protein Expression and Purification:

- The human ABL1 kinase domain (residues 229-512) was cloned into a pFastBac1 vector with a TEV-cleavable N-terminal His6-tag.
- The construct was used to generate recombinant baculovirus using the Bac-to-Bac system (Invitrogen).
- Spodoptera frugiperda (Sf9) insect cells were infected with the recombinant baculovirus to express the ABL1 protein.



- The cells were harvested, and the protein was purified from the cell lysate using Ni-NTA affinity chromatography.
- The His6-tag was removed by TEV protease cleavage.
- Further purification was achieved through size-exclusion chromatography.

Crystallization:

- The purified ABL1 protein was concentrated to 10 mg/mL.
- The protein was incubated with a 3-fold molar excess of CHMFL-074.
- Crystals were grown at 4°C using the hanging drop vapor diffusion method.
- The reservoir solution contained 0.1 M MES (pH 6.5), 25% (w/v) PEG 2000 MME, and 0.2 M sodium chloride.

Data Collection and Structure Determination:

- Crystals were cryo-protected using the reservoir solution supplemented with 20% (v/v) glycerol before being flash-cooled in liquid nitrogen.
- X-ray diffraction data were collected at a synchrotron source.
- The data were processed and scaled using appropriate software packages.
- The structure was solved by molecular replacement using a previously determined ABL kinase structure as the search model.
- The model was refined using iterative cycles of manual model building and computational refinement.

Visualizations Signaling Pathways

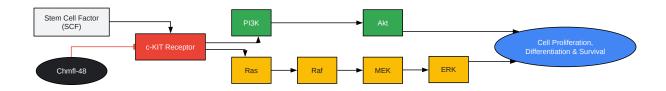
The following diagrams illustrate the central role of ABL and c-KIT in cellular signaling and how their inhibition by **Chmfl-48** can impact cancer cell survival.





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Caption: BCR-ABL signaling pathway and its inhibition by **Chmfl-48**.



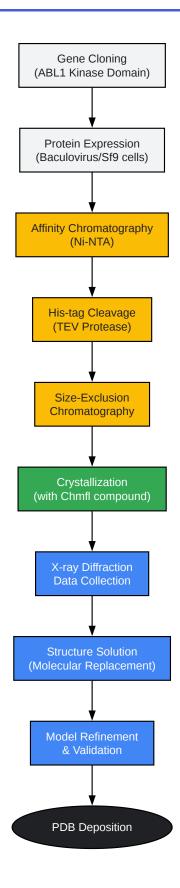
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Caption: c-KIT signaling pathway and its inhibition by Chmfl-48.

Experimental Workflow

The following diagram outlines the major steps involved in the structural determination of a kinase-inhibitor complex.





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Caption: Experimental workflow for kinase-inhibitor crystallography.



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References

- 1. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. | Semantic Scholar [semanticscholar.org]
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